1-[4-(3,4-dimethoxyphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-[4-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-[4-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the Povarov cycloaddition reaction followed by N-furoylation processes . The starting materials often include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different oxo-derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Organic Synthesis: It serves as a precursor for synthesizing more complex molecules with bio-utilities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it can act as an NF-κB inhibitor, which is useful in anticancer drug research . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to the modulation of biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar compounds include other tetrahydroquinoline derivatives, such as:
N-(tetrahydroquinolin-1-yl) amide: Used as NF-κB inhibitors.
Retinoid nuclear modulators: Important for treating metabolic and immunological diseases.
Nicainoprol: An antiarrhythmic drug
Properties
Molecular Formula |
C25H25N3O5 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-[4-(3,4-dimethoxyphenyl)-2,5-dioxo-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C25H25N3O5/c1-14-10-15(2)27(25(31)18(14)13-26)28-19-6-5-7-20(29)24(19)17(12-23(28)30)16-8-9-21(32-3)22(11-16)33-4/h8-11,17H,5-7,12H2,1-4H3 |
InChI Key |
IRJYEJSGFAOIQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N2C3=C(C(CC2=O)C4=CC(=C(C=C4)OC)OC)C(=O)CCC3)C#N)C |
Origin of Product |
United States |
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